3-Methoxybutane-2-sulfonyl chloride

Catalog No.
S13723219
CAS No.
M.F
C5H11ClO3S
M. Wt
186.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxybutane-2-sulfonyl chloride

Product Name

3-Methoxybutane-2-sulfonyl chloride

IUPAC Name

3-methoxybutane-2-sulfonyl chloride

Molecular Formula

C5H11ClO3S

Molecular Weight

186.66 g/mol

InChI

InChI=1S/C5H11ClO3S/c1-4(9-3)5(2)10(6,7)8/h4-5H,1-3H3

InChI Key

CWYXNAPXRHAYQF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)S(=O)(=O)Cl)OC

3-Methoxybutane-2-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3SC_5H_{11}ClO_3S. It features a sulfonyl chloride functional group, which is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. The compound is notable for its methoxybutane backbone, which contributes unique steric and electronic properties compared to other sulfonyl chlorides. This structure allows for various chemical modifications and applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can react with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamide, sulfonate esters, or sulfonothioates. This reaction typically involves the displacement of the chloride ion.
  • Hydrolysis: In the presence of water, 3-methoxybutane-2-sulfonyl chloride can hydrolyze to form 3-methoxybutane-2-sulfonic acid.
  • Reduction: Under specific conditions, it can be reduced to corresponding sulfinyl or sulfhydryl compounds.

These reactions are significant for introducing functional groups into organic molecules, facilitating further chemical transformations.

The synthesis of 3-methoxybutane-2-sulfonyl chloride typically involves the reaction of 3-methoxybutanol with chlorosulfonic acid or thionyl chloride. The reaction conditions must be carefully controlled to ensure high purity and yield of the desired product. Industrial methods may utilize automated reactors and stringent quality control measures to maintain consistency .

General Reaction Scheme

text
3-Methoxybutanol + Chlorosulfonic Acid → 3-Methoxybutane-2-sulfonyl Chloride + HCl + H2O

3-Methoxybutane-2-sulfonyl chloride has several important applications:

  • Organic Synthesis: It serves as a reagent for introducing sulfonyl chloride groups into organic molecules, allowing for further functionalization.
  • Pharmaceutical Development: The compound is used in synthesizing various biologically active molecules, including drugs that require sulfonamide functionalities .
  • Agrochemicals: It plays a role in creating agrochemical products that benefit from its reactive properties.

When comparing 3-methoxybutane-2-sulfonyl chloride with other similar compounds, several notable sulfonyl chlorides can be considered:

Compound NameStructure CharacteristicsUnique Features
Methanesulfonyl chlorideSimplest sulfonyl chlorideSingle carbon atom backbone
Benzenesulfonyl chlorideAromatic compound with a benzene ringProvides different reactivity due to aromaticity
Tosyl chloride (p-toluenesulfonyl chloride)Contains a toluene backboneWidely used as a reagent due to stability

The uniqueness of 3-methoxybutane-2-sulfonyl chloride lies in its methoxybutane backbone, which imparts distinct steric and electronic properties compared to these other sulfonyl chlorides. This difference influences its reactivity patterns and the types of products that can be synthesized from it, making it a valuable compound in organic chemistry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

186.0117431 g/mol

Monoisotopic Mass

186.0117431 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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